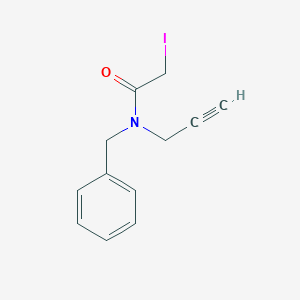

N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-iodo-N-prop-2-ynylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h1,3-7H,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOYGXAXEAIMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC1=CC=CC=C1)C(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide: A Bifunctional Probe for Chemical Biology

Abstract

This technical guide provides a comprehensive overview of N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide (CAS 2199518-90-4), a molecule of significant interest to researchers in chemical biology, proteomics, and drug development. By dissecting its structural components—a reactive iodoacetamide electrophile and a versatile propargyl group—we elucidate its function as a bifunctional chemical probe. This document details a proposed synthetic pathway, including a step-by-step protocol for a key precursor, and explores the mechanistic basis for its application in covalent ligand discovery and target identification. The insights provided herein are intended to empower researchers to leverage this and similar reagents for the exploration of complex biological systems.

Introduction: Unveiling a Bifunctional Tool for Covalent Targeting

This compound is a precisely designed chemical entity that marries two powerful functionalities: a cysteine-reactive iodoacetamide warhead and a bioorthogonal alkyne handle. This strategic combination positions the molecule as a potent tool for activity-based protein profiling (ABPP) and the identification of novel drug targets. The N-benzyl substituent provides a scaffold that can be further elaborated to modulate physicochemical properties and target affinity.

The iodoacetamide moiety is a well-established electrophile that irreversibly alkylates the nucleophilic thiol group of cysteine residues in proteins.[1][2] This reactivity has been extensively utilized to map active sites of enzymes and to develop covalent inhibitors. The terminal alkyne group, on the other hand, serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the attachment of reporter molecules, such as fluorophores or biotin, enabling the visualization and enrichment of protein targets.[1][3]

This guide will provide a detailed exposition of the synthesis and potential applications of this valuable research tool.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its key physicochemical properties can be predicted based on its structure.

| Property | Value | Source |

| CAS Number | 2199518-90-4 | Internal Database |

| Molecular Formula | C12H12INO | Supplier Data |

| Molecular Weight | 313.14 g/mol | Supplier Data |

| IUPAC Name | This compound | Supplier Data |

| SMILES | C#CCN(CC1=CC=CC=C1)C(=O)CI | Supplier Data |

Synthesis of this compound: A Proposed Pathway

A robust synthetic route to the title compound can be envisioned in two main stages: the synthesis of the precursor amine, N-benzylprop-2-yn-1-amine, followed by its acylation with an iodoacetylating agent.

Synthesis of Precursor: N-benzylprop-2-yn-1-amine

A reliable method for the synthesis of N-benzylprop-2-yn-1-amine has been reported in the literature and is detailed below.[4]

Reaction Scheme:

Figure 1: Synthesis of N-benzylprop-2-yn-1-amine.

Experimental Protocol:

-

To a stirred suspension of potassium carbonate (8.0 g, 58.3 mmol) in anhydrous acetonitrile (150.0 mL) is added propargylamine (10.0 mL, 145.0 mmol).

-

Benzyl bromide (5.8 mL, 48.6 mmol) is then added to the mixture.

-

The reaction mixture is heated to 90 °C and stirred under an inert atmosphere (e.g., argon) for 12 hours.

-

After cooling to room temperature, the solid is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting residue is purified by flash chromatography on silica gel (eluent: hexane:EtOAc 10:1) to yield N-benzylprop-2-yn-1-amine as a pale yellow oil.[4]

Proposed Synthesis of this compound

The final step in the synthesis is the acylation of the secondary amine with a suitable iodoacetylating agent. Iodoacetic anhydride is a good candidate for this transformation.

Reaction Scheme:

Figure 2: Proposed synthesis of the title compound.

Proposed Experimental Protocol:

-

Dissolve N-benzylprop-2-yn-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq).

-

To this stirred solution, add a solution of iodoacetic anhydride (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Application as a Bifunctional Chemical Probe

The true utility of this compound lies in its bifunctional nature, which enables a two-step "tag-and-click" approach for identifying protein targets.

Workflow for Target Identification:

Sources

N-benzyl-N-propargyl-2-iodoacetamide: A Bifunctional Reagent for Chemical Biology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and covalent drug discovery, the development of precisely tailored molecular tools is paramount. N-benzyl-N-propargyl-2-iodoacetamide emerges as a compound of significant interest, embodying a trifunctional architecture designed for targeted covalent modification and subsequent bioorthogonal manipulation. This guide provides a comprehensive overview of its structure, reactivity, and applications, grounded in the fundamental principles of its constituent chemical moieties.

At its core, the molecule is a powerful bifunctional reagent. It features an iodoacetamide group, a well-established electrophilic "warhead" for targeting nucleophilic amino acid residues, primarily cysteine.[1][2] This is complemented by a propargyl group, which serves as a versatile bioorthogonal handle, enabling "click chemistry" reactions for downstream applications like fluorescent labeling, affinity purification, or attachment of other molecular payloads.[3][4][5] The N-benzyl substituent provides a lipophilic character and steric bulk, which can be strategically utilized to modulate solubility, cell permeability, and target-binding specificity. The propargylamine moiety itself is a significant scaffold in medicinal chemistry, found in a range of bioactive compounds.[6][7]

This document will dissect the key attributes of N-benzyl-N-propargyl-2-iodoacetamide, offering insights into its synthesis, reactivity profile, and practical utility in experimental workflows.

Molecular Structure and Synthesis

The structure of N-benzyl-N-propargyl-2-iodoacetamide integrates three key functional components onto a central nitrogen atom: an electrophilic iodoacetyl group, a bioorthogonal propargyl group, and a modulating benzyl group.

Synthesis Pathway

The synthesis of N-benzyl-N-propargyl-2-iodoacetamide is conceptually straightforward, typically proceeding through a two-step process starting from benzylamine.

-

Formation of the Secondary Amine (N-benzylpropargylamine): The initial step involves the alkylation of benzylamine with propargyl bromide or a related propargyl halide.[8][9] This reaction forms the secondary amine, N-benzylpropargylamine, which serves as the core scaffold. Various synthetic strategies for preparing N-benzyl propargylamines have been developed, highlighting the importance of this structural motif in organic chemistry.[10][11]

-

Acylation with an Iodoacetyl Moiety: The secondary amine is then acylated using an activated iodoacetic acid derivative, such as 2-iodoacetyl chloride or iodoacetic anhydride, in the presence of a non-nucleophilic base. This step attaches the reactive iodoacetamide warhead to the nitrogen atom, yielding the final product. The alkylation of secondary amines to form tertiary amides is a standard transformation, though care must be taken to avoid over-alkylation or side reactions.[12][13]

This synthetic route is modular, allowing for the creation of a library of analogous compounds by varying the starting amine or the acylating agent.

Structural Visualization

Caption: Molecular structure of N-benzyl-N-propargyl-2-iodoacetamide.

Reactivity and Mechanism of Action

The utility of N-benzyl-N-propargyl-2-iodoacetamide is defined by the distinct reactivity of its iodoacetamide and propargyl functionalities.

The Iodoacetamide Warhead: Covalent Modification

The iodoacetamide group is a classic and highly effective alkylating agent that primarily targets the thiol (-SH) group of cysteine residues in proteins.[1][2]

Mechanism of Alkylation: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[14]

-

Deprotonation: The cysteine thiol group, with a typical pKₐ in the range of 8-9, must be in its deprotonated thiolate anion form (S⁻) to act as an effective nucleophile. The reactivity is therefore pH-dependent, with higher pH favoring the reaction.[15]

-

Nucleophilic Attack: The nucleophilic thiolate anion attacks the electrophilic carbon atom adjacent to the iodine.

-

Displacement: The iodide ion, being an excellent leaving group, is displaced, forming a stable and irreversible thioether bond between the compound and the cysteine residue.[1][14]

This process, known as carbamidomethylation, effectively "caps" the cysteine residue, preventing it from forming disulfide bonds or participating in other reactions.[1] While highly selective for cysteines at physiological pH, it's important to note that at higher pH or with excessive concentrations, iodoacetamide can exhibit off-target reactivity with other nucleophilic residues like lysine, histidine, or methionine.[16]

Caption: SN2 mechanism of cysteine alkylation by the iodoacetamide moiety.

The Propargyl Handle: Bioorthogonal Ligation

The terminal alkyne of the propargyl group is a bioorthogonal handle, meaning it is chemically inert to most biological functional groups but can be specifically reacted with a partner group—an azide—through "click chemistry".[4][5] This allows for a two-step labeling strategy.[3]

-

Step 1 (Covalent Labeling): The protein of interest is first labeled with N-benzyl-N-propargyl-2-iodoacetamide via cysteine alkylation.

-

Step 2 (Click Reaction): The now alkyne-tagged protein can be conjugated to a molecule containing an azide group (e.g., a fluorescent dye, biotin, or another probe). This is typically achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[4][5]

This approach is highly modular and allows researchers to visualize, isolate, or otherwise interrogate the labeled protein within complex biological systems like cell lysates or even living cells.[17][18]

Experimental Protocols & Practical Considerations

Successful application of N-benzyl-N-propargyl-2-iodoacetamide requires careful attention to experimental conditions to ensure specific and efficient labeling while maintaining protein integrity.

General Protocol for Protein Alkylation

This protocol provides a general framework for labeling a purified protein or a complex protein lysate.

Materials:

-

Protein sample in a suitable buffer (e.g., PBS or Tris, pH 7.5-8.5)

-

Reducing agent stock solution (e.g., 500 mM Dithiothreitol (DTT) or TCEP)

-

N-benzyl-N-propargyl-2-iodoacetamide (prepare fresh as a 10-50 mM stock in DMSO or DMF)

-

Quenching reagent (e.g., DTT or L-cysteine)

Procedure:

-

Reduction (Optional but Recommended): To ensure cysteines are in their reduced, reactive state, add a reducing agent to the protein sample to a final concentration of 1-5 mM. Incubate for 30-60 minutes at 37°C or room temperature. Causality: This step breaks any existing disulfide bonds, making the cysteine thiols accessible for alkylation.[19]

-

Alkylation: Add the N-benzyl-N-propargyl-2-iodoacetamide stock solution to the protein sample to a final concentration of 5-20 mM (typically a 5-10 fold molar excess over the reducing agent). Note: The optimal concentration may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.[20] Causality: Iodoacetamide is light-sensitive, and incubation in the dark prevents its degradation and the formation of reactive iodine species.[16]

-

Quenching: Stop the reaction by adding a quenching reagent like DTT to a final concentration of 20-50 mM to consume any unreacted iodoacetamide.

-

Downstream Processing: The alkyne-labeled protein is now ready for buffer exchange, purification, or direct use in a subsequent click chemistry reaction.

Key Experimental Parameters

| Parameter | Recommended Range | Rationale & Considerations |

| pH | 7.5 - 8.5 | Balances the need for deprotonated, nucleophilic thiolates with protein stability. Higher pH increases reaction rate but also the risk of off-target reactions. |

| Temperature | Room Temp (20-25°C) | Sufficient for the reaction to proceed. Higher temperatures can accelerate the reaction but may compromise protein stability. |

| Reagent Concentration | 5-10 fold molar excess over reducer | Ensures complete alkylation of accessible cysteines. Excess reagent is quenched. High excess can lead to non-specific labeling and precipitation.[21] |

| Incubation Time | 30 - 60 minutes | Typically sufficient for complete reaction. Longer times may increase off-target modifications.[19] |

| Light Conditions | Dark | Iodoacetamide is light-sensitive and can degrade, forming reactive iodine that can cause non-specific modifications.[16] |

Experimental Workflow Visualization

Caption: Standard experimental workflow for protein labeling and conjugation.

Applications in Research and Development

The dual-functionality of N-benzyl-N-propargyl-2-iodoacetamide makes it a valuable tool for a range of applications.

-

Activity-Based Protein Profiling (ABPP): This compound can be used as a chemical probe to identify and quantify the reactive cysteines across a proteome.[22][23] By comparing labeling patterns between different cellular states (e.g., healthy vs. disease, untreated vs. drug-treated), researchers can uncover changes in enzyme activity or identify novel drug targets.[24]

-

Target Identification and Validation: In covalent drug discovery, if a compound is known to bind a target but the specific binding site is unknown, an analogue containing the propargyl handle can be synthesized. After labeling, the protein can be tagged with biotin for affinity pull-down and subsequent identification by mass spectrometry.

-

Site-Specific Bioconjugation: For protein engineers, this reagent allows for the site-specific attachment of various payloads. By introducing a single reactive cysteine into a recombinant protein, one can precisely attach imaging agents, PEG chains (for improved pharmacokinetics), or cytotoxic drugs to create antibody-drug conjugates (ADCs).

Conclusion

N-benzyl-N-propargyl-2-iodoacetamide is a sophisticated chemical tool that masterfully combines a proven covalent warhead with a versatile bioorthogonal handle. Its well-defined reactivity allows for the targeted and irreversible labeling of cysteine residues, while the propargyl group opens the door to a myriad of downstream analytical and preparative applications via click chemistry. For researchers in proteomics, chemical biology, and drug development, this reagent offers a powerful and adaptable method for interrogating protein function, identifying therapeutic targets, and constructing novel bioconjugates. Understanding its structure, mechanism, and the critical parameters governing its use is key to unlocking its full potential in the laboratory.

References

-

Wikipedia. Iodoacetamide. [Link]

-

ACS Publications - American Chemical Society. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. [Link]

-

PubMed. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. [Link]

-

The Rockefeller University. Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. [Link]

-

Organic Chemistry Portal. Synthesis of propargylic amines. [Link]

-

Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

-

Scholars@Duke publication. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. [Link]

-

Protocols.io. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). [Link]

-

SfRBM. Methods for the determination and quantification of the reactive thiol proteome. [Link]

-

UWPR - University of Washington. Protein Reduction, Alkylation, Digestion. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Gold-catalyzed highly efficient benzylation of alcohols with N -Cbz- N -benzyl-propargylamine. [Link]

-

G-Biosciences. FOCUS™ Protein Reduction-Alkylation. [Link]

-

PMC. Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. [Link]

-

Future Medicinal Chemistry. Propargylamine: an Important Moiety in Drug Discovery. [Link]

- Google Patents.

-

PMC. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]

-

Med Chem 101. Click Chemistry. [Link]

-

Semantic Scholar. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

-

Frontiers. Specific and quantitative labeling of biomolecules using click chemistry. [Link]

-

G-Biosciences. OneQuant™ Iodoacetamide. [Link]

-

Jena Bioscience. Protein synthesis monitoring - Puromycin-based. [Link]

-

ScienceDirect. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. [Link]

-

PubMed. Propargylamine: an important moiety in drug discovery. [Link]

-

Nature. Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

-

ACS Publications. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]

-

PMC. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. [Link]

-

ScienceDirect. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [Link]

-

PMC. Revealing nascent proteomics in signaling pathways and cell differentiation. [Link]

-

Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

-

PMC. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. [Link]

-

PubChem - NIH. N-2-Propyn-1-ylbenzenemethanamine. [Link]

-

PMC. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. [Link]

-

PubMed. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. [Link]

-

UBPBio. 2-Iodoacetamide. [Link]

-

MDPI. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. [Link]

Sources

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Click Chemistry – Med Chem 101 [medchem101.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gold-catalyzed highly efficient benzylation of alcohols with N -Cbz- N -benzyl-propargylamine - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00255E [pubs.rsc.org]

- 9. EP0099302B1 - New process for the preparation of propargyl amines - Google Patents [patents.google.com]

- 10. Propargylic amine synthesis by amination [organic-chemistry.org]

- 11. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 14. sfrbm.org [sfrbm.org]

- 15. Scholars@Duke publication: Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. [scholars.duke.edu]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]

- 18. Protein synthesis monitoring - Puromycin-based - Jena Bioscience [jenabioscience.com]

- 19. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 20. lab.rockefeller.edu [lab.rockefeller.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to IA-Alkyne Probes for Cysteine Reactivity Profiling

Executive Summary

Cysteine residues are critical players in protein function, acting as catalytic nucleophiles, coordinating metal ions, and sensing redox state changes. Their unique reactivity makes them frequent targets for covalent drugs and sites of disease-relevant post-translational modifications. Understanding the reactivity of individual cysteines across the proteome is therefore a central goal in chemical biology and drug discovery. This guide provides an in-depth technical overview of the iodoacetamide-alkyne (IA-alkyne) probe, a cornerstone chemoproteomic tool for profiling cysteine reactivity. We will dissect its mechanism of action, provide a detailed experimental workflow with field-proven insights, and explore its applications in identifying novel drug targets and elucidating compound mechanisms of action.

The Central Role of Cysteine in Proteomics and Drug Discovery

The sulfur-containing amino acid cysteine possesses a thiol (-SH) group with a typical pKa around 8.5. In its deprotonated thiolate form (S-), it is one of the most potent nucleophiles among the proteinogenic amino acids.[1] This inherent nucleophilicity allows cysteine residues to participate in a vast array of biological functions, from enzymatic catalysis to the formation of structural disulfide bonds.[1]

Critically, the reactivity of a given cysteine is not uniform; it is exquisitely tuned by its local microenvironment within the protein structure.[2][3] Factors such as solvent accessibility and proximity to basic or acidic residues can dramatically lower the thiol pKa, increasing the population of the hyper-reactive thiolate anion at physiological pH. These "hyper-reactive" cysteines are often functionally significant and represent privileged sites for covalent ligand binding. The ability to globally and quantitatively map the reactivity of these sites provides a powerful lens through which to view the functional state of the proteome.[4][5][6] This is the central premise of Activity-Based Protein Profiling (ABPP), a field where IA-alkyne probes play a pivotal role.[7][8][9]

The Iodoacetamide-Alkyne Probe: Design and Mechanism

The IA-alkyne probe is a bifunctional molecule ingeniously designed for chemoproteomic applications.[1] It consists of two key moieties:

-

Iodoacetamide (IA) "Warhead": A mild electrophile that functions as a residue-specific reagent.[10] It irreversibly alkylates nucleophilic cysteine thiols via a classic SN2 (bimolecular nucleophilic substitution) reaction.[11][12]

-

Terminal Alkyne Handle: A bioorthogonal functional group. This alkyne is chemically inert within the complex biological milieu of a cell lysate but can be selectively reacted in a separate step with an azide-containing reporter tag.[13][14]

The power of this design lies in its modularity. The initial labeling event captures the reactivity state of cysteines, and the subsequent "click chemistry" step allows for the attachment of various reporter tags (e.g., biotin for enrichment or a fluorophore for imaging) without the steric bulk of the tag interfering with the initial labeling event.[13][15]

Mechanism of Action: SN2 Alkylation

The core reaction involves the nucleophilic attack of a deprotonated cysteine thiolate on the electrophilic carbon atom adjacent to the iodine in the iodoacetamide group. This forms a stable thioether bond, covalently and irreversibly linking the probe to the cysteine residue, with iodide acting as the leaving group.[11][16]

This reaction is highly specific for cysteines under controlled conditions (pH ~7-8), although off-target reactions with other nucleophilic residues like lysine or histidine can occur, particularly at higher pH or with prolonged incubation times.[17]

The Chemoproteomic Workflow: A Step-by-Step Guide

The application of IA-alkyne probes in a quantitative cysteine profiling experiment, often referred to as isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling), follows a robust, multi-stage workflow.[10] This method allows for the relative quantification of cysteine reactivity between two distinct proteome states (e.g., vehicle-treated vs. drug-treated).

Detailed Experimental Protocol

Step 1: Proteome Preparation

-

Objective: To obtain a native, soluble proteome with preserved cysteine reactivity.

-

Protocol: Cells or tissues are harvested and lysed in a buffer devoid of detergents that would denature proteins and obscure native reactivity (e.g., PBS or Tris-based buffers). Lysis is typically achieved through mechanical means like sonication or Dounce homogenization on ice. A critical step is the immediate clarification of the lysate by ultracentrifugation to remove insoluble components. Protein concentration must be accurately determined (e.g., by BCA assay) to ensure equal loading in comparative experiments.

Step 2: IA-Alkyne Labeling

-

Objective: To covalently label accessible, reactive cysteine residues.

-

Protocol: The clarified proteome (typically 1 mg/mL) is incubated with the IA-alkyne probe.

-

Causality: A final probe concentration of 100 µM is a common starting point, representing a balance between achieving broad labeling of reactive sites and minimizing off-target effects. Incubation is typically performed for 1 hour at room temperature. The reaction is quenched by adding excess DTT or by proceeding immediately to protein precipitation.

-

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

-

Objective: To conjugate an azide-biotin reporter tag to the alkyne handle on labeled proteins.[18][19]

-

Protocol: The labeled proteomes are subjected to the CuAAC reaction. For isoTOP-ABPP, the control sample is reacted with a "light" isotopically normal biotin-azide tag, while the experimental sample is reacted with a "heavy" isotope-coded (e.g., ¹³C₆) tag.[1][10]

-

Reagents:

-

Biotin-Azide Tag (Light/Heavy): Provides the handle for enrichment.

-

TCEP (tris(2-carboxyethyl)phosphine): A reducing agent to maintain the Cu(I) catalyst in its active state.

-

TBTA or BTTAA: A copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.

-

Copper (II) Sulfate (CuSO₄): The source of the copper catalyst.

-

-

Causality: The components are added sequentially to the proteome, and the reaction proceeds for 1 hour at room temperature. This robust reaction forms a stable triazole linkage.[14]

-

Step 4: Sample Combination and Protein Enrichment

-

Objective: To combine the samples and isolate the biotin-tagged proteins.

-

Protocol: The "light" and "heavy" labeled proteomes are combined in a 1:1 ratio. Biotinylated proteins are then captured using streptavidin-agarose beads, which have an extremely high affinity for biotin. The beads are washed extensively with buffers of increasing stringency (e.g., PBS, then urea) to remove non-specifically bound proteins.

Step 5: On-Bead Digestion and Peptide Release

-

Objective: To digest the enriched proteins into peptides and release only those containing the probe modification for analysis.

-

Protocol: The streptavidin beads with bound proteins are resuspended in a denaturing buffer (e.g., urea) and subjected to a standard proteomics digestion workflow: reduction (DTT), alkylation of non-probe-labeled cysteines (iodoacetamide), and overnight digestion with trypsin.

-

Self-Validation: The use of a cleavable linker in the biotin-azide tag (e.g., a TEV protease site) is a key element.[10] After tryptic digestion and washing, the specific probe-labeled peptides are released by incubation with a specific protease (like TEV protease), leaving behind non-specifically bound tryptic peptides. This significantly cleans up the sample for mass spectrometry.

-

Step 6: LC-MS/MS Analysis and Data Interpretation

-

Objective: To identify and quantify the relative abundance of the "light" and "heavy" versions of each labeled peptide.

-

Protocol: The released peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the peptide sequences (MS/MS) and measures the signal intensity of the "light" and "heavy" isotopic pairs (MS1).

-

Data Analysis: The ratio of the heavy to light (H/L) peak intensities is calculated for each identified cysteine-containing peptide. A ratio of ~1 indicates no change in reactivity. A ratio >1 indicates increased reactivity in the experimental sample, while a ratio <1 indicates decreased reactivity. This often signifies that a compound has bound to and "blocked" that cysteine from reacting with the IA-alkyne probe.

Applications in Drug Discovery and Target Identification

The IA-alkyne platform is a powerful engine for modern drug discovery.[9][20][21]

-

Target Engagement & Occupancy: By treating cells or lysates with a covalent inhibitor before IA-alkyne labeling, one can measure the degree to which the compound binds its target cysteine. A significant decrease in the H/L ratio for a specific cysteine on a protein confirms target engagement.[4][5]

-

Selectivity Profiling: The same experiment can be run in a proteome-wide manner to assess the selectivity of a covalent inhibitor. Cysteines that show significantly reduced H/L ratios are considered off-targets of the compound, providing crucial information for lead optimization.

-

Covalent Ligand Discovery: In a "fragment screening" approach, proteomes can be treated with a library of electrophilic fragments. Cysteines that are consistently "liganded" (show reduced reactivity) by a particular fragment identify potential starting points for drug development.[22]

-

Mapping Functional Post-Translational Modifications: Changes in cysteine reactivity can signal alterations in the protein's functional state, such as oxidation or nitrosation, providing insights into cellular signaling pathways.[23]

Illustrative Data Presentation

The quantitative output of an isoTOP-ABPP experiment can be summarized to highlight key findings.

| Protein | Cysteine Site | H/L Ratio (Drug/Vehicle) | Log₂(H/L) | Interpretation |

| Kinase X | Cys-123 | 0.15 | -2.74 | On-Target Engagement |

| GAPDH | Cys-152 | 1.05 | 0.07 | No Change |

| Protein Y | Cys-45 | 0.40 | -1.32 | Potential Off-Target |

| Protein Z | Cys-78 | 2.50 | 1.32 | Increased Reactivity |

Conclusion and Future Outlook

The IA-alkyne probe, coupled with quantitative mass spectrometry, provides an unparalleled view of the functional cysteinome. Its robust mechanism and the modularity of the associated workflow have made it an indispensable tool for identifying drug targets, assessing compound selectivity, and exploring the fundamental roles of cysteine residues in biology. Advances in mass spectrometry sensitivity, the development of novel cleavable linkers, and sophisticated data analysis pipelines continue to push the boundaries of what this powerful chemical probe can reveal about the proteome.[24][25]

References

-

Title: Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling.[1][4][5][6] Source: Molecular Pharmaceutics & PubMed URL: [Link]

-

Title: Applications of Activity-Based Protein Profiling (ABPP) and Bioimaging in Drug Discovery.[9][20] Source: Chemistry – An Asian Journal URL: [Link]

-

Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development.[7] Source: Frontiers in Molecular Biosciences URL: [Link]

-

Title: Activity-based protein profiling: applications to biomarker discovery, in vivo imaging and drug discovery.[8] Source: PubMed URL: [Link]

-

Title: Recent Advances about the Applications of Click Reaction in Chemical Proteomics.[15] Source: Molecules (Journal) via PMC URL: [Link]

-

Title: Click Chemistry in Proteomic Investigations.[13] Source: Proteomes (Journal) via PMC URL: [Link]

-

Title: Applications of Click Chemistry Reaction for Proteomics Analysis.[14] Source: ResearchGate URL: [Link]

-

Title: A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate.[18] Source: Journal of Medicinal Chemistry via PMC URL: [Link]

-

Title: Click chemistry-facilitated comprehensive identification of proteins adducted by antimicrobial 5-nitroimidazoles for discovery of alternative drug targets against giardiasis.[19] Source: PLOS Pathogens via PubMed Central URL: [Link]

-

Title: Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid.[16] Source: Springer Protocols URL: [Link]

-

Title: CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne.[2][3] Source: ChemRxiv & PubMed URL: [Link]

-

Title: Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics.[22] Source: PRIDE - EMBL-EBI URL: [Link]

-

Title: Activity Based Protein Profiling for Drug Discovery.[21] Source: YouTube URL: [Link]

-

Title: Reactive-cysteine profiling for drug discovery.[10] Source: Current Opinion in Chemical Biology via PMC URL: [Link]

-

Title: SP3-Enabled Rapid and High Coverage Chemoproteomic Identification of Cell-State–Dependent Redox-Sensitive Cysteines.[24] Source: Molecular & Cellular Proteomics via PMC URL: [Link]

-

Title: Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags.[23] Source: Scientific Reports via PMC URL: [Link]

-

Title: Novel Approaches for Enhanced Chemoproteomic Profiling of the Human Cysteinome.[25] Source: eScholarship.org (University of California) URL: [Link]

-

Title: The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.[17] Source: Journal of Proteome Research - ACS Publications URL: [Link]

Sources

- 1. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 8. Activity-based protein profiling: applications to biomarker discovery, in vivo imaging and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of Activity-Based Protein Profiling (ABPP) and Bioimaging in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Click chemistry-facilitated comprehensive identification of proteins adducted by antimicrobial 5-nitroimidazoles for discovery of alternative drug targets against giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 23. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]

- 24. SP3-Enabled Rapid and High Coverage Chemoproteomic Identification of Cell-State–Dependent Redox-Sensitive Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. escholarship.org [escholarship.org]

Technical Deep Dive: Iodoacetamide vs. Iodoacetamide-Alkyne in Proteomics

Executive Summary

In the landscape of mass spectrometry-based proteomics, cysteine alkylation is a non-negotiable step. However, the choice of reagent dictates the experimental outcome. Standard Iodoacetamide (IAA) is the "Shield"—a routine blocking agent used to permanently cap cysteine residues, preventing disulfide bond scrambling during digestion. In contrast, Iodoacetamide-Alkyne (IAA-Alkyne) is the "Hook"—a functionalized probe that transforms cysteines into distinct chemical handles, enabling the enrichment, quantification, and site-specific mapping of the reactive "cysteinome."

This guide dissects the mechanistic, structural, and procedural differences between these two reagents, providing researchers with the rationale to select the correct tool for their specific biological inquiry.

Part 1: Chemical Foundations & Mechanism

Structural Comparison

Both reagents rely on the same core warhead: an alpha-haloacetamide group. The iodine atom, being a good leaving group, facilitates a nucleophilic substitution (

-

Standard Iodoacetamide (IAA): The alpha-carbon is attached to a simple primary amide. The resulting modification is "dead-end" and chemically inert under physiological conditions.

-

Iodoacetamide-Alkyne (IAA-Alkyne): The amide nitrogen is substituted with an alkyne-terminated alkyl chain (typically a hexynyl or propargyl group). This alkyne handle is bioorthogonal, meaning it does not react with native biological functional groups but can be selectively targeted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."

Reaction Mechanism

The following diagram illustrates the parallel reaction pathways. Note that while the initial alkylation mechanism is identical, the downstream potential diverges significantly.

Figure 1: Comparative reaction mechanism. Standard IAA results in a capped cysteine, whereas IAA-Alkyne creates a docking site for downstream conjugation.

Mass Shift Analysis

Accurate mass spectrometry requires precise definition of the added mass. While standard IAA adds a fixed mass, IAA-Alkyne varies by linker length. The C6-linker (N-hex-5-ynyl) is the standard for Activity-Based Protein Profiling (ABPP) due to optimal steric properties.

| Reagent | Chemical Formula (Added Group) | Monoisotopic Mass Shift (Da) | Primary Application |

| Iodoacetamide (Standard) | +57.0215 | Global Cysteine Blocking | |

| IAA-Alkyne (C3-Propargyl) | +96.0449 | Compact Probing | |

| IAA-Alkyne (C6-Hexynyl) | +138.0919 | Standard for ABPP/Enrichment |

Critical Note: When performing database searches (e.g., MaxQuant, Proteome Discoverer), ensure you select the correct modification. Standard proteomics software defaults to +57.02 (Carbamidomethyl). For IAA-Alkyne experiments, this must be changed to a custom variable modification matching your specific probe.

Part 2: Functional Divergence & Applications

Standard IAA: The "Shield"

The primary goal of standard IAA is artifact suppression .

-

Context: Used in virtually all "bottom-up" proteomics workflows (e.g., shotgun proteomics).

-

Why: After protein denaturation and reduction (breaking disulfide bonds with DTT or TCEP), free thiols are highly reactive. Without alkylation, they will randomly re-oxidize, forming non-native disulfide bridges that scramble peptide sequences and complicate MS interpretation.

-

Outcome: All cysteines are "silenced" and exist as S-carbamidomethyl cysteine.

IAA-Alkyne: The "Hook"

The primary goal of IAA-Alkyne is interrogation and enrichment .

-

Context: Used in Chemoproteomics, Activity-Based Protein Profiling (ABPP), and Redox Proteomics.

-

Why: By labeling cysteines with an alkyne, researchers can physically pull these peptides out of a complex lysate using a biotin-azide capture reagent. This allows for the detection of low-abundance cysteine-containing peptides that would otherwise be drowned out by high-abundance background proteins.

-

Outcome: Cysteines are "activated" for enrichment. This enables the mapping of "hyper-reactive" cysteines (often catalytic sites) and the quantification of cysteine occupancy by covalent drugs (Competitive ABPP).

Part 3: Experimental Workflows

The choice of reagent dictates the entire downstream workflow.

Figure 2: Workflow divergence. Protocol B (Right) utilizes the alkyne handle for affinity enrichment, significantly reducing sample complexity.

Protocol A: Standard Alkylation (IAA)

For routine protein identification.

-

Lysis: Solubilize proteins in buffer (e.g., 8M Urea or 5% SDS).

-

Reduction: Add DTT (5 mM) or TCEP (5 mM); incubate at 37°C for 30 min.

-

Alkylation: Add Standard IAA to a final concentration of 10–20 mM.

-

Critical: Incubate in the dark at Room Temperature (RT) for 20–30 mins. Light can catalyze iodine recycling, leading to off-target iodination of Tyrosine/Histidine.

-

-

Quench: Add excess DTT or proceed directly to cleanup (precipitation/trapping) to remove excess IAA.

-

Digestion: Trypsinize and analyze.

Protocol B: Cysteine Enrichment (IAA-Alkyne)

For mapping reactive cysteines (isoTOP-ABPP).

-

Labeling: Treat lysate (typically 1–2 mg/mL) with IAA-Alkyne (100 μM) for 1 hour at RT.

-

Note: Lower concentrations (1–10 μM) can be used to target only the most "hyper-reactive" functional cysteines.

-

-

Click Chemistry (CuAAC):

-

Add reagents in order: Biotin-Azide tag (100 μM), TCEP (1 mM), TBTA Ligand (100 μM), CuSO4 (1 mM).

-

Incubate 1 hour at RT with gentle rotation.

-

-

Precipitation: Methanol/Chloroform precipitate proteins to remove excess unreacted probe and Click reagents.

-

Enrichment: Resuspend protein pellet and incubate with Streptavidin-agarose beads.

-

On-Bead Digestion:

-

Wash beads stringently (1% SDS, 6M Urea) to remove non-covalently bound proteins.

-

Digest with Trypsin directly on the beads. Non-cysteine peptides are washed away (or collected as "flow-through").

-

The cysteine-containing peptides remain bound to the beads via the biotin-streptavidin interaction.

-

Release: Peptides are often released via a cleavable linker in the Biotin-Azide tag (e.g., acid-cleavable or TEV-cleavable) for MS analysis.

-

Part 4: Technical Considerations & Troubleshooting

Over-Alkylation

Both reagents are potent electrophiles. While they prefer thiols (Cys), high concentrations, high pH (>8.5), or prolonged incubation can lead to alkylation of:

-

N-terminus: +57 (IAA) or +Mass(Alkyne).

-

Lysine (Lys): Less common but possible.

-

Histidine (His): Can form stable adducts.

-

Solution: Strictly control pH (7.5–8.0) and reaction time. Do not exceed 20 mM for IAA or 100-500 μM for IAA-Alkyne.

Steric Hindrance

-

IAA: Small molecule; accesses buried cysteines easily after denaturation.

-

IAA-Alkyne: The alkyne tail adds bulk. In native (non-denatured) labeling experiments, IAA-Alkyne may fail to label buried cysteines that standard IAA would label in a denatured state. This feature is actually utilized to map "solvent-accessible" vs. "buried" cysteines.

Solubility

-

IAA: Highly water-soluble. Prepare fresh in water/buffer.

-

IAA-Alkyne: Hydrophobic tail. Must be dissolved in DMSO (typically 100 mM stock) before adding to the aqueous lysate. Ensure final DMSO concentration is <1% to avoid protein precipitation (unless denaturing conditions are desired).

References

-

Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790-795. Link

- Foundational paper establishing the isoTOP-ABPP workflow using IAA-Alkyne.

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

- Demonstrates the use of IAA-Alkyne for competitive screening of covalent fragments.

-

Nielsen, M. L., et al. (2008). "Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry." Nature Methods, 5(6), 459-460. Link

- Key reference for understanding IAA over-alkyl

-

Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535-546. Link

- Early development of Click Chemistry probes for proteomics.

-

Hansen, B. K., et al. (2014). "Analysis of human acetylation stoichiometry defines acetylation as a relatively rare modification." Molecular & Cellular Proteomics, 13(10), 2703-2713. (Discusses alkylation protocols). Link

A Comprehensive Technical Guide to the Chemical Stability of N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide in Aqueous Buffer

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for assessing the chemical stability of N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide, a molecule featuring a reactive iodoacetamide warhead and a versatile propargyl group. Such structures are of significant interest in the development of covalent inhibitors and chemical probes. Understanding their stability in aqueous environments is paramount for predicting shelf-life, ensuring target engagement specificity, and designing robust biological assays. This document offers a holistic approach, encompassing a plausible synthetic route, detailed protocols for forced degradation studies under various stress conditions, a framework for kinetic analysis of degradation, and the development of a stability-indicating HPLC-UV method. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methodologies for their specific applications.

Introduction: The Significance of Stability in Covalent Modifier Design

This compound represents a class of molecules designed for targeted covalent modification of biological macromolecules. The iodoacetamide moiety serves as an electrophilic "warhead" that can react with nucleophilic residues, such as cysteine, on a protein target.[1][2] The propargyl group offers a bioorthogonal handle for subsequent "click" chemistry reactions, enabling visualization or further functionalization. The N-benzyl group can be critical for modulating properties like solubility, cell permeability, and non-covalent binding affinity to the target protein.

The utility of such a molecule is intrinsically linked to its chemical stability. Premature degradation can lead to a loss of potency and the generation of reactive species that may cause off-target effects. Conversely, a warhead that is too stable may not react efficiently with its intended target. Therefore, a thorough understanding of the molecule's stability profile in aqueous buffers, which mimic physiological conditions, is a critical prerequisite for its application in drug discovery and chemical biology. This guide provides the scientific rationale and detailed protocols for a comprehensive stability assessment.

Synthesis and Characterization

A plausible synthetic route to this compound (3) involves a two-step process starting from commercially available starting materials, as outlined in Figure 1.

Figure 1: Plausible synthetic pathway for this compound.

Step 1: Synthesis of N-benzyl-N-(prop-2-yn-1-yl)amine (1). Benzylamine is reacted with propargyl bromide in the presence of a mild base, such as potassium carbonate, in an appropriate solvent like acetonitrile. The reaction proceeds via nucleophilic substitution to yield the secondary amine intermediate.

Step 2: Synthesis of this compound (3). The intermediate amine (1) is then acylated using iodoacetyl chloride or iodoacetic anhydride in an inert solvent such as dichloromethane (DCM), with a non-nucleophilic base like triethylamine to scavenge the generated acid.

The final product should be purified, for example by column chromatography, and its identity and purity confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment.[3][4] It involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use to accelerate degradation and identify potential degradation products.[4] The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the degradation products are representative of the primary degradation pathways and not artifacts of overly harsh conditions.[5][6]

General Protocol for Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of this compound in an organic solvent in which it is freely soluble and stable (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: For each condition, dilute the stock solution with the respective stressor solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The exact timing may need to be adjusted based on the lability of the compound.

-

Neutralization: Before HPLC analysis, neutralize the acidic and basic samples to prevent further degradation on the HPLC column.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method (see Section 5).

Specific Stress Conditions

| Stress Condition | Protocol | Potential Degradation Pathways |

| Acid Hydrolysis | Incubate the drug solution in 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80°C).[5] | Hydrolysis of the amide bond to yield N-benzyl-N-(prop-2-yn-1-yl)amine and iodoacetic acid. |

| Base Hydrolysis | Incubate the drug solution in 0.1 M to 1 M NaOH at room temperature or slightly elevated temperatures.[5] | Rapid hydrolysis of the amide bond. Potential for nucleophilic substitution of iodide by hydroxide. |

| Oxidative Degradation | Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[7][8] | Oxidation of the iodide to iodate or other species. Potential for oxidation of the propargyl group or benzyl group. |

| Thermal Degradation | Expose a solid sample and a solution of the drug to elevated temperatures (e.g., 60-80°C) in a controlled oven.[4] | General decomposition, potentially involving the amide bond or other functional groups. |

| Photodegradation | Expose a solution of the drug in a transparent container to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[9][10][11] A control sample should be protected from light. | Photolytic cleavage of the C-I bond to form radical species, leading to a variety of degradation products. |

Kinetic Stability Assessment in Aqueous Buffers

To quantify the stability of this compound under more physiologically relevant conditions, kinetic studies in aqueous buffers at different pH values are essential. This allows for the construction of a pH-rate profile, which provides valuable insights into the mechanisms of degradation.[12][13]

Experimental Workflow for Kinetic Analysis

Figure 2: Experimental workflow for the kinetic analysis of drug stability.

Detailed Protocol for Kinetic Studies

-

Buffer Preparation: Prepare a series of buffers covering a physiologically and chemically relevant pH range (e.g., pH 3, 5, 7.4, and 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH. Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment but not so high as to cause catalytic effects.

-

Reaction Setup: In temperature-controlled vials (e.g., in a 37°C water bath), add the appropriate buffer.

-

Initiation: To initiate the degradation experiment, add a small volume of a concentrated stock solution of the compound (in a water-miscible organic solvent like acetonitrile to minimize its final concentration) to each buffer solution to achieve the desired final concentration (e.g., 50 µg/mL).

-

Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vial.

-

Sample Quenching: Immediately quench the reaction to prevent further degradation before analysis. This can be achieved by adding an equal volume of the HPLC mobile phase or by acidifying the sample.

-

HPLC Analysis: Analyze the quenched samples using the developed stability-indicating HPLC method.

-

Data Analysis: Determine the peak area of the parent compound at each time point. Assuming the degradation follows first-order kinetics, a plot of the natural logarithm of the peak area versus time will yield a straight line. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

-

pH-Rate Profile Construction: Plot the logarithm of the observed rate constants (log k_obs) against the pH of the buffers to generate a pH-rate profile. This profile can reveal the contributions of acid-catalyzed, base-catalyzed, and neutral hydrolysis to the overall degradation.[12]

Interpreting the pH-Rate Profile

A typical pH-rate profile for amide hydrolysis exhibits three regions: a region of negative slope at low pH (acid catalysis), a plateau region at neutral pH (water-catalyzed hydrolysis), and a region of positive slope at high pH (base catalysis).[12][13] The shape of this profile for this compound will provide critical information about its stability under different conditions. For instance, a steep increase in the degradation rate at higher pH would suggest that the compound is particularly labile under basic conditions, which could have implications for its formulation and use in cell-based assays where the local pH can vary.

Development of a Stability-Indicating HPLC-UV Method

A robust stability-indicating analytical method is the cornerstone of any stability study.[14][15][16] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for this purpose due to its precision, accuracy, and accessibility.[14][17] The primary requirement is that the method must be able to separate the parent compound from all potential degradation products and process-related impurities, ensuring that the quantification of the parent drug is not affected by co-eluting species.

Method Development Strategy

Figure 3: Strategy for developing a stability-indicating HPLC method.

Recommended Starting HPLC Conditions

| Parameter | Recommended Setting | Rationale |

| Column | Reversed-phase C18, e.g., 150 x 4.6 mm, 5 µm particle size | Provides good retention and separation for a wide range of small organic molecules. |

| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water | Provides acidic pH to ensure good peak shape for amines and amides. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient | Start with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) and then optimize. | To elute a wide range of potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30-40°C | To ensure reproducible retention times and improve peak shape. |

| Detection | UV detector, monitor at multiple wavelengths (e.g., 220 nm, 254 nm) or use a PDA detector. | The benzyl group should provide a strong UV chromophore. A PDA detector is highly recommended to assess peak purity. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The use of forced degradation samples is essential for demonstrating the specificity and stability-indicating nature of the method.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Stability Data for this compound

| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products |

| 0.1 M HCl, 60°C | 24 | 85.2 | DP1 (hydrolyzed amide) |

| 0.1 M NaOH, 25°C | 4 | 60.5 | DP1 (hydrolyzed amide), DP2 |

| 5% H₂O₂, 25°C | 24 | 92.1 | DP3, DP4 |

| 80°C (solid) | 48 | 98.5 | Minor impurities |

| Photolytic (ICH) | 24 | 75.8 | Multiple degradation products |

Table 2: Hypothetical Kinetic Data

| pH | Temperature (°C) | k_obs (s⁻¹) | Half-life (t₁/₂) (hours) |

| 3.0 | 37 | 1.5 x 10⁻⁶ | 128.3 |

| 5.0 | 37 | 8.0 x 10⁻⁷ | 240.6 |

| 7.4 | 37 | 2.5 x 10⁻⁶ | 77.0 |

| 9.0 | 37 | 9.8 x 10⁻⁵ | 1.9 |

These tables, combined with the pH-rate profile, would provide a comprehensive picture of the compound's stability. For example, the hypothetical data suggest that the compound is relatively stable under acidic and oxidative conditions but degrades rapidly in basic solutions and upon exposure to light. This information is crucial for guiding its use in biological experiments, for example, by suggesting that prolonged incubation in basic buffers should be avoided.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to evaluating the chemical stability of this compound in aqueous buffers. By following the detailed protocols for synthesis, forced degradation, kinetic analysis, and HPLC method development, researchers can gain a thorough understanding of the compound's degradation profile. This knowledge is not merely academic; it is fundamental to the successful application of this and similar molecules as reliable tools in drug discovery and chemical biology. The insights gained from these studies will enable the rational design of experimental conditions, the interpretation of biological data, and the development of stable formulations, ultimately accelerating the translation of promising molecules from the bench to preclinical and clinical settings.

References

-

ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Alsante, K. M., et al. (2011). Forced Degradation: A Practical Guide. In Handbook of Stability Testing in Pharmaceutical Development (pp. 53-83). Springer. [Link]

-

Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913. [Link]

-

Tonnesen, H. H. (2006). Photostability of Drugs and Drug Formulations. Taylor & Francis. [Link]

-

Piechocki, J. T., & Thoma, K. (2012). Photodegradation of non-steroidal anti-inflammatory drugs. Journal of Photochemistry and Photobiology B: Biology, 117, 125-139. [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1996). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

-

ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. [Link]

-

Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57-66. [Link]

-

Williams, J. P., et al. (2008). Synthesis, characterization, and application of iodoacetamide derivatives utilized for the ALiPHAT strategy. Journal of the American Chemical Society, 130(7), 2122–2123. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

-

Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]

-

East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(9), e3838. [Link]

-

Damani, L. A., & Crooks, P. A. (1982). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 12(9), 527–535. [Link]

-

Li, Y., et al. (2018). H2O2-mediated oxidative formation of amides from aromatic amines and 1,3-diketones as acylation agents via C–C bond cleavage at room temperature in water under metal-free conditions. Green Chemistry, 20(14), 3233–3237. [Link]

-

Ferber, B., et al. (2018). On the N-arylation of acetamide using 2-, 3- and 1'-substituted iodoferrocenes. Beilstein Journal of Organic Chemistry, 14, 1486–1496. [Link]

-

Jia, W., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. [Link]

-

An, H., & Poon, K. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 39(12), 9152-9160. [Link]

-

Kerwin, B. A., et al. (2019). Analysis of 2,2 '-Azobis (2-Amidinopropane) Dihydrochloride Degradation and Hydrolysis in Aqueous Solutions. Journal of Pharmaceutical Sciences, 108(12), 3865-3873. [Link]

-

Ceruti, M., et al. (2005). Synthesis and biological activity of new iodoacetamide derivatives on mutants of squalene-hopene cyclase. Lipids, 40(7), 729–735. [Link]

-

El-Gindy, A., Emara, S., & Mostafa, A. (2010). Validating a stability indicating HPLC method for kinetic study of ondansetron degradation in acidic, basic and oxidative conditions. Journal of Pharmaceutical Analysis, 3(2), 107-115. [Link]

-

Stanimirova, I., et al. (2018). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules, 23(10), 2465. [Link]

-

Williams, J. P., et al. (2008). Synthesis, characterization, and application of iodoacetamide derivatives utilized for the ALiPHAT strategy. PubMed. [Link]

-

Gao, J., & Liu, D. (2003). Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid. The Journal of Physical Chemistry B, 107(1), 224–231. [Link]

-

Smith, M. R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]

-

International Journal of Recent Pharmaceutical and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

-

Dong, M. W. (2020). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International, 33(10), 22-31. [Link]

-

Lambrix, R. J., et al. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PLoS ONE, 13(2), e0192623. [Link]

-

Raza, A., et al. (2018). Analytical Quality by Design (QbD) Approach for Development and Validation of HPLC Method for Acyclovir: Application Degradation Kinetics. Research Journal of Pharmacy and Technology, 11(11), 4843-4851. [Link]

-

Reddit. (2024, September 18). Hydrolysis of Amides using Peroxides. r/OrganicChemistry. [Link]

-

Seminal Scholar. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

-

Tsuchiya, H., et al. (2020). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega, 5(13), 7386–7394. [Link]

-

Suto, R., et al. (2008). Pd-catalyzed oxidative amidation of aldehydes with hydrogen peroxide. Tetrahedron Letters, 49(48), 6833-6835. [Link]

-

Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-10. [Link]

-

Bach, R. D., et al. (1991). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Journal of the American Chemical Society, 113(7), 2338–2347. [Link]

-

Young, T. S., & Deiters, A. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 19(5), 1124–1127. [Link]

-

Churcher, I., et al. (2004). 2-(N-Benzyl-N-phenylsulfonamido)alkyl amide derivatives as γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(1), 229–232. [Link]

-

Tai, C. A., et al. (2022). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Molecules, 27(19), 6296. [Link]

-

Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

-

Gowda, D. C., & Mahesh, B. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67. [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. (2005). [Link]

-

Tamaro, I., et al. (2018). Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 155, 23-30. [Link]

Sources

- 1. Synthesis and biological activity of new iodoacetamide derivatives on mutants of squalene-hopene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biopharmaspec.com [biopharmaspec.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. H2O2-mediated oxidative formation of amides from aromatic amines and 1,3-diketones as acylation agents via C–C bond cleavage at room temperature in water under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uregina.ca [uregina.ca]

- 14. irjpms.com [irjpms.com]

- 15. ijtsrd.com [ijtsrd.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide: Physicochemical Properties and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Date: February 15, 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, including molecular weight and predicted solubility, of the functionalized acetamide, N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide. A plausible synthetic route for its preparation is detailed, drawing upon established organic chemistry principles. Furthermore, the potential applications of this molecule as a chemical probe in proteomics, specifically for cysteine reactivity profiling, are discussed. This document is intended to serve as a valuable resource for researchers and scientists in the fields of chemical biology and drug development.

Introduction

This compound is a specialized organic molecule that incorporates several key functional groups: a benzyl group, an iodoacetamide moiety, and a terminal alkyne. This unique combination of functionalities suggests its potential utility as a versatile tool in biochemical and pharmaceutical research. The iodoacetamide group is a well-known reactive handle for targeting cysteine residues in proteins, while the terminal alkyne allows for further modification via "click chemistry" reactions. The benzyl group can influence the compound's lipophilicity and potential interactions with biological targets. Understanding the fundamental physicochemical properties of this compound is crucial for its effective application.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in any experimental setting. This section details the molecular weight and provides an analysis of the expected solubility of this compound.

Molecular Weight

The molecular formula for this compound is C12H12INO. Based on the atomic weights of its constituent elements, the calculated molecular weight is as follows:

-

Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

-

Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol

-

Iodine (I): 1 atom × 126.904 g/mol = 126.904 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight: 313.14 g/mol [1]

This value is essential for the preparation of solutions of known concentrations and for various analytical calculations. The compound is identified by the CAS number 2199518-90-4[1].

Table 1: Summary of Molecular Properties

| Property | Value |

| Molecular Formula | C12H12INO |

| Molecular Weight | 313.14 g/mol [1] |

| CAS Number | 2199518-90-4[1] |

Solubility Profile (Predicted)

The molecule possesses both lipophilic and polar characteristics. The benzyl group and the hydrocarbon backbone contribute to its lipophilicity, suggesting solubility in non-polar organic solvents. Conversely, the amide functional group can participate in hydrogen bonding, which may impart some degree of solubility in polar solvents.

Lipophilicity and Water Solubility:

The lipophilicity of a compound is often estimated by its octanol-water partition coefficient (LogP). A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic)[2]. For ionizable compounds, the distribution coefficient (LogD) is a more appropriate measure as it considers the pH of the aqueous phase[3]. Given the presence of the large, non-polar benzyl group, it is anticipated that this compound will have a positive LogP value, indicating poor water solubility. The development of Quantitative Structure-Activity Relationship (QSAR) models can be a powerful tool for predicting the solubility of drug-like compounds[4][5][6].

Table 2: Predicted Solubility in Common Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | Highly Polar | Low to Insoluble | The large non-polar benzyl and iodo-alkyne moieties are expected to dominate, leading to poor aqueous solubility. |

| Ethanol | Polar Protic | Moderately Soluble | The presence of both polar (amide) and non-polar (benzyl) groups suggests some solubility. |

| Methanol | Polar Protic | Moderately Soluble | Similar to ethanol, it should be a reasonably good solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful solvent capable of dissolving a wide range of polar and non-polar compounds. |

| Dichloromethane (DCM) | Non-polar | Soluble | The lipophilic character of the molecule suggests good solubility in chlorinated solvents. |

| Ethyl Acetate | Moderately Polar | Soluble | A common solvent for organic compounds of intermediate polarity. |

| Hexanes | Non-polar | Sparingly Soluble to Insoluble | The polarity of the amide group may limit solubility in highly non-polar aliphatic hydrocarbons. |

Proposed Synthetic Strategy

Synthetic Workflow Diagram

Sources

Role of propargyl group in iodoacetamide-based activity based probes

This guide provides an in-depth technical analysis of the role of the propargyl group in iodoacetamide (IA)-based Activity-Based Probes (ABPs). It is designed for researchers utilizing chemoproteomics to map cysteine reactivity and ligandability.